2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide
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Overview
Description
2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide is an organic compound that features a tert-butylamino group and a difluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide typically involves the reaction of 3,5-difluoroaniline with tert-butylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino or difluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for conditions where modulation of specific biological pathways is required.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-N-(3,5-dichlorophenyl)acetamide
- 2-(tert-butylamino)-N-(3,5-dimethylphenyl)acetamide
- 2-(tert-butylamino)-N-(3,5-dibromophenyl)acetamide
Uniqueness
2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H16F2N2O |
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Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C12H16F2N2O/c1-12(2,3)15-7-11(17)16-10-5-8(13)4-9(14)6-10/h4-6,15H,7H2,1-3H3,(H,16,17) |
InChI Key |
LAIMSMPIXDBGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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